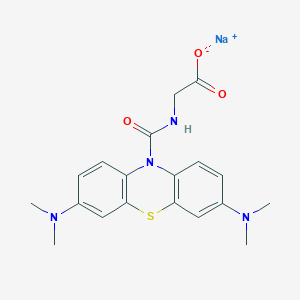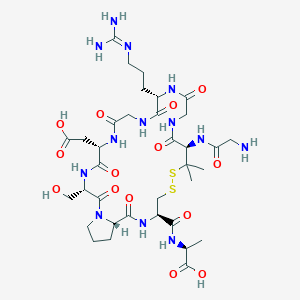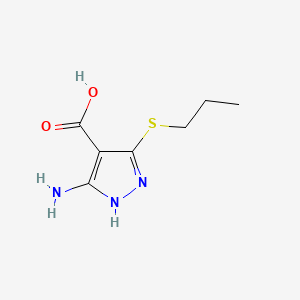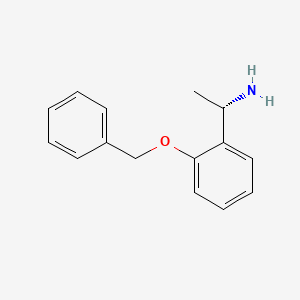![molecular formula C6H15O12P3S3 B568182 [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium CAS No. 118245-69-5](/img/structure/B568182.png)
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium: is a chemical compound with the molecular formula C6H15O12P3S3 It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of three thiophosphoric acid groups attached to the inositol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium typically involves the phosphorylation of inositol derivatives. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the inositol ring are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected inositol is then subjected to phosphorylation using thiophosphoryl chloride (PSCl3) under controlled conditions to introduce the thiophosphoric acid groups.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium can undergo various chemical reactions, including:
Oxidation: The thiophosphoric acid groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiophosphoric acid groups to thiol groups.
Substitution: The compound can participate in substitution reactions where the thiophosphoric acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Wissenschaftliche Forschungsanwendungen
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on calcium mobilization and enzyme regulation.
Industry: It may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium involves its interaction with cellular components. It is known to stimulate the release of calcium ions from intracellular stores, which in turn activates various signaling pathways. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. These calcium ions then activate downstream effectors such as protein kinase C and calmodulin, which mediate various cellular responses.
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol 1,4,5-trisphosphate: This compound is similar in structure but contains phosphate groups instead of thiophosphoric acid groups.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol derivative with four phosphate groups.
D-myo-Inositol 1,4,5,6-tetrakisphosphate: Contains four phosphate groups at different positions on the inositol ring.
Uniqueness: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium is unique due to the presence of thiophosphoric acid groups, which confer distinct chemical properties compared to its phosphate analogs. These properties include different reactivity and potential biological activities, making it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
118245-69-5 |
|---|---|
Molekularformel |
C6H15O12P3S3 |
Molekulargewicht |
468.275 |
IUPAC-Name |
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
BZIDQHFQSPKXER-XJTPDSDZSA-N |
SMILES |
C1(C(C(C(C(C1O[P+](O)(O)[S-])O)O[P+](O)(O)[S-])O[P+](O)(O)[S-])O)O |
Synonyme |
D-myo-Inositol 1,4,5-tris(thiophosphoric acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













